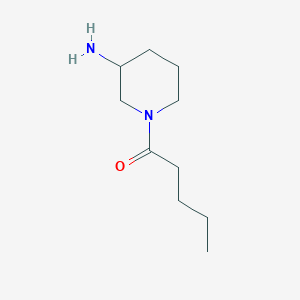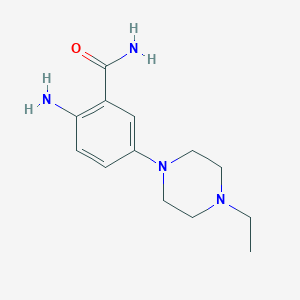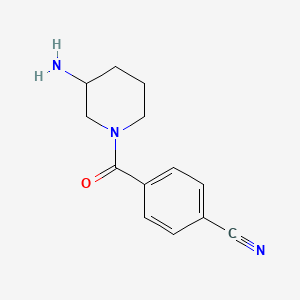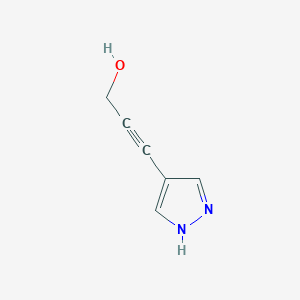![molecular formula C12H23N B1464436 ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine CAS No. 745740-00-5](/img/structure/B1464436.png)
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine
Vue d'ensemble
Description
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine, also known as BHTA, is a tertiary amine that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. BHTA has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects. In addition, BHTA has been found to have potential applications in the synthesis of other compounds, as well as in the development of new drugs.
Applications De Recherche Scientifique
Synthesis Techniques and Applications
- Synthesis of Bridgehead Substituted Bicyclo[2.2.1]Heptanes : Radical cyclization techniques are utilized to achieve synthesis of bicyclo[2.2.1]heptanes with functional groups at each bridgehead, including bridgehead amines (Della & Knill, 1994).
- Aminoalkylation of Propellanes : This method enables efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting the utility of these compounds in pharmaceutical synthesis (Hughes et al., 2019).
- Camphor-derived Amino Alcohols : Utilized as ligands for catalytic enantioselective addition in organic synthesis, demonstrating the compound's role in stereochemistry (Nevalainen & Nevalainen, 2001).
Chemical Properties and Reactions
- Photochemical Formal Cycloaddition : Conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, indicating a method for creating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
- Synthesis of Methionine Analogue : Demonstrates the potential for creating biochemically significant analogues of amino acids (Glass et al., 1990).
- Synthesis of Ureas and Isosteric Analogs : These compounds are potent inhibitors of RNA virus replication and soluble epoxide hydrolase, indicating biomedical applications (Pitushkin et al., 2020).
Biomedical Applications
- Nucleoside Analogs : Synthesis of carbocyclicnucleozide analogs as antiviral compounds demonstrates the compound's potential in antiviral drug development (Tănase et al., 2020).
- Anticancer Activity : Creating adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton in the sugar moiety and testing them for anticancer activity (Tănase et al., 2014).
Strain Studies and Molecular Mechanics
- Strain in Nitrogen Heterocycles : Investigating the role of strain in nitrogen inversion in polycyclic tertiary amines, which is crucial for understanding the reactivity and stability of these compounds (Belostotskii et al., 1996).
Mécanisme D'action
Target of Action
The primary target of ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .
Mode of Action
This compound acts as an antagonist to the CXCR2 receptor . By binding to this receptor, it prevents the activation of CXCR2 by its natural ligands, such as interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . This inhibits the downstream signaling pathways activated by these chemokines .
Biochemical Pathways
The antagonism of CXCR2 by this compound affects several biochemical pathways. These pathways are primarily involved in immune response and inflammation, as CXCR2 is a key player in the recruitment and activation of neutrophils . By blocking CXCR2, the compound can potentially disrupt these processes, thereby exerting its therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), and in rat and human plasma . It shows less stability in rat and human liver microsomes . This suggests that the compound may have good oral bioavailability, but its metabolism in the liver could affect its systemic availability .
Result of Action
The antagonism of CXCR2 by this compound results in the inhibition of chemokine-mediated cellular responses. This includes the chemotaxis of immune cells, which can influence the progression of inflammatory diseases and cancer . In particular, the compound has demonstrated good anti-cancer metastatic effects against the pancreatic cancer cell line CFPAC1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s stability and absorption . Additionally, the presence of certain enzymes in the liver can influence its metabolism and clearance from the body
Analyse Biochimique
Biochemical Properties
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with CXC chemokine receptors (CXCRs), particularly CXCR2, which is involved in inflammatory responses and cancer metastasis . The nature of these interactions often involves binding to the receptor sites, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-cancer metastatic effects against pancreatic cancer cell lines by inhibiting CXCR2 . This inhibition affects cell migration and proliferation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a selective antagonist for CXCR2, binding to the receptor and preventing its activation by natural ligands . This inhibition leads to a cascade of downstream effects, including changes in gene expression and enzyme activity, which ultimately result in the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown high stability in simulated intestinal and gastric fluids, as well as in rat and human plasma It is less stable in liver microsomes, indicating potential degradation in hepatic environments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CXCR2 without significant toxicity . At higher doses, toxic effects may be observed, including potential adverse impacts on liver function due to its instability in liver microsomes. Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and degradation . These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its stability and binding affinity to various cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations ensure that the compound interacts with its intended biomolecular targets, thereby modulating cellular processes effectively.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-12(2,3)13-8-11-7-9-4-5-10(11)6-9/h9-11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHKHWEGJEBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)



![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)

![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)
![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)

![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)